Azalanstat dihydrochloride

Description

Historical Context of Azalanstat Dihydrochloride (B599025) Discovery and Early Research Initiatives

The discovery of Azalanstat originates from research programs focused on developing agents to manage hypercholesterolemia. It was first synthesized and developed by Syntex as a selective inhibitor of the mammalian cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51A1). nih.govnih.govtargetmol.com This enzyme is a critical component in the cholesterol biosynthesis pathway, responsible for the demethylation of lanosterol, a precursor to cholesterol. nih.govwikipedia.org The primary hypothesis of the early research was that by inhibiting this enzyme, Azalanstat would reduce the endogenous production of cholesterol and consequently lower circulating cholesterol levels. nih.gov

Early research initiatives to validate this hypothesis were conducted using various in vitro and in vivo models. nih.govbiocat.com Initial studies demonstrated that Azalanstat effectively inhibited cholesterol synthesis in human-derived HepG2 cells, human fibroblasts, and hamster hepatocytes. nih.govbiocat.com

Subsequent preclinical studies, particularly in hamster models, provided detailed insights into its cholesterol-lowering efficacy. When administered orally, Azalanstat produced a dose-dependent reduction in serum cholesterol. nih.gov A key finding from this early research was its preferential action on different lipoprotein classes. The compound was observed to lower low-density lipoprotein (LDL) cholesterol and its associated apolipoprotein B (apo B) more significantly than high-density lipoprotein (HDL) cholesterol and apolipoprotein A-1 (apo A-1). nih.gov

Further investigation in hamsters revealed that Azalanstat also inhibited hepatic hydroxymethylglutaryl-CoA (HMG-CoA) reductase activity in a dose-dependent manner, an effect that was highly correlated with the reduction in serum cholesterol. nih.gov However, in vitro studies suggested this effect on HMG-CoA reductase was an indirect, post-transcriptional modulation, possibly mediated by a regulatory oxysterol derived from the accumulation of lanosterol.

Table 1: Summary of Early Research Findings for Azalanstat (RS-21607)

| Research Area | Model System | Key Finding | Reference |

|---|---|---|---|

| Primary Mechanism | Biochemical Assays | Inhibition of cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). | nih.gov |

| In Vitro Efficacy | HepG2 cells, human fibroblasts, hamster hepatocytes | Demonstrated inhibition of cholesterol synthesis. | nih.govbiocat.com |

| In Vivo Efficacy | Hamsters (oral administration) | Dose-dependent lowering of serum cholesterol. | nih.gov |

| Lipoprotein Effects | Hamsters | Preferentially lowered LDL cholesterol and apo B over HDL cholesterol and apo A-1. | nih.gov |

| Secondary Mechanism | Hamsters, HepG2 cells | Indirect, post-transcriptional inhibition of HMG-CoA reductase activity. | nih.gov |

Evolution of Azalanstat Dihydrochloride Research within Broader Pharmacological Landscapes

While initially rooted in cardiovascular research, the scientific investigation into Azalanstat took a significant turn upon the discovery of its potent inhibitory effects on a different class of enzymes: heme oxygenases (HO). nih.govplos.org This discovery shifted its research trajectory away from lipid modulation and repositioned Azalanstat as a valuable chemical tool and a lead compound for developing inhibitors of heme metabolism. nih.govmdpi.com Heme oxygenase is responsible for the degradation of heme into biliverdin, free iron, and carbon monoxide, a pathway with significant roles in cellular stress responses, inflammation, and proliferation. nih.gov

This evolution placed Azalanstat at the forefront of a new pharmacological area, distinct from its original purpose. It became recognized as a "second generation" HO-1 inhibitor, representing a structural class of non-porphyrin-based inhibitors that offered advantages over the first-generation metalloporphyrin inhibitors, which often lacked selectivity. nih.govmdpi.com The non-competitive inhibitory action of Azalanstat on HO-1 was a key feature, minimizing cross-reactivity with other heme-containing proteins. nih.gov

The broader pharmacological landscape of azole compounds is dominated by their use as antifungal agents. tandfonline.comnih.govmdpi.com Antifungal azoles, such as ketoconazole (B1673606) and fluconazole, function by inhibiting the fungal version of CYP51, thereby disrupting the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. mdpi.comasm.org Azalanstat's initial development was unusual in this context, as it was designed to target the mammalian CYP51 for a completely different therapeutic goal. nih.govtargetmol.com Its subsequent evolution into a lead compound for HO inhibition further distinguished it from the mainstream of azole drug research.

This new line of inquiry spurred numerous structure-activity relationship (SAR) studies. nih.govplos.orgnih.gov Researchers used the Azalanstat molecular scaffold as a template to design and synthesize a variety of analogues with modified selectivity and potency for the two major heme oxygenase isozymes, HO-1 and HO-2. nih.govnih.gov This research has led to the development of a portfolio of related compounds, often designated with "QC-" prefixes, which have been instrumental in probing the physiological and pathological roles of the heme oxygenase system. nih.govplos.orgresearchgate.net

Table 2: Evolution of Azalanstat Research Focus

| Research Phase | Primary Target Enzyme | Pharmacological Goal | Significance | Reference |

|---|---|---|---|---|

| Initial Development | Lanosterol 14α-Demethylase (CYP51) | Cholesterol reduction | An azole targeting mammalian, rather than fungal, CYP51 for hypercholesterolemia. | nih.govtargetmol.com |

| Evolved Research | Heme Oxygenase (HO-1 and HO-2) | Modulation of heme metabolism | Became a lead compound for a new class of non-porphyrin, non-competitive HO inhibitors. | nih.govplos.orgmdpi.com |

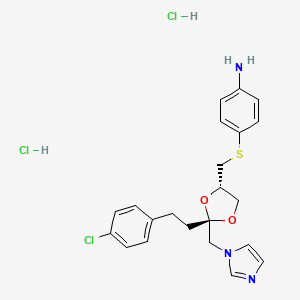

Structure

3D Structure of Parent

Properties

CAS No. |

143484-82-6 |

|---|---|

Molecular Formula |

C22H26Cl3N3O2S |

Molecular Weight |

502.9 g/mol |

IUPAC Name |

4-[[(2S,4S)-2-[2-(4-chlorophenyl)ethyl]-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]aniline;dihydrochloride |

InChI |

InChI=1S/C22H24ClN3O2S.2ClH/c23-18-3-1-17(2-4-18)9-10-22(15-26-12-11-25-16-26)27-13-20(28-22)14-29-21-7-5-19(24)6-8-21;;/h1-8,11-12,16,20H,9-10,13-15,24H2;2*1H/t20-,22-;;/m0../s1 |

InChI Key |

UTHWWPSFKXCLMU-HWELVIDPSA-N |

SMILES |

C1C(OC(O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N.Cl.Cl |

Isomeric SMILES |

C1[C@H](O[C@@](O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N.Cl.Cl |

Canonical SMILES |

C1C(OC(O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N.Cl.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Azalanstat dihydrochloride, Azalanstat HCl, RS-21607-197 |

Origin of Product |

United States |

Molecular and Biochemical Characterization of Azalanstat Dihydrochloride Activity

Elucidation of Azalanstat Dihydrochloride's Primary Enzymatic Targets

Azalanstat dihydrochloride (B599025) is a synthetic imidazole (B134444) derivative recognized for its role as an inhibitor of key enzymes within the cholesterol biosynthesis pathway. Its primary mechanism of action involves the targeted inhibition of sterol 14α-demethylase, which consequently modulates the activity of other enzymes in the pathway, leading to a reduction in cholesterol levels.

Investigation of Lanosterol (B1674476) 14α-Demethylase (CYP51A1) Inhibition by Azalanstat Dihydrochloride

The principal enzymatic target of Azalanstat dihydrochloride is Lanosterol 14α-demethylase, a cytochrome P450 enzyme also known as CYP51A1. This enzyme is crucial for sterol biosynthesis in both mammals and fungi. CYP51A1 catalyzes the removal of the 14α-methyl group from lanosterol, a key step in the conversion of lanosterol to cholesterol in mammals and ergosterol (B1671047) in fungi.

Azalanstat, as an imidazole-based compound, functions as a potent inhibitor of this enzyme. The mechanism of inhibition is characteristic of azole compounds, which involves the heterocyclic nitrogen atom of the imidazole ring binding to the heme iron atom in the active site of the cytochrome P450 enzyme. This interaction prevents the enzyme from binding its natural substrate, lanosterol, thereby blocking the demethylation process and halting the sterol biosynthesis pathway. This inhibition leads to an accumulation of 14α-methylated sterol precursors.

Comparative Analysis of Azalanstat Dihydrochloride's Inhibition on Mammalian vs. Fungal CYP51 Isoforms

The ideal characteristic of an azole-based inhibitor, particularly for antifungal applications, is high selectivity for the fungal CYP51 enzyme over its mammalian (human) homolog. This selectivity is crucial for minimizing off-target effects in the host. The structural differences between fungal and human CYP51 active sites allow for the design of selective inhibitors. For instance, studies on various azole antifungals have shown a wide range of selectivity, with some compounds exhibiting IC50 ratios (human/fungal) of several hundred-fold, while others show little to no selectivity nih.gov.

However, specific research data detailing a direct comparative analysis of Azalanstat dihydrochloride's inhibitory potency (e.g., IC50 values) on mammalian versus fungal CYP51 isoforms is not extensively available in the public scientific literature. While Azalanstat is established as a CYP51 inhibitor for lowering cholesterol in mammalian systems, its relative potency against fungal CYP51 has not been thoroughly characterized in comparative studies. Such an analysis would be necessary to determine its potential selectivity and therapeutic index if it were to be considered for antifungal purposes.

Role of Azalanstat Dihydrochloride in Cholesterol Biosynthesis Pathway Modulation

By inhibiting CYP51A1, Azalanstat dihydrochloride directly intervenes in the cholesterol biosynthesis pathway. This inhibition disrupts the multi-step conversion of lanosterol to cholesterol. The immediate effect is the accumulation of lanosterol and other 14α-methylated sterols and a depletion of downstream products, ultimately leading to reduced cellular cholesterol levels.

Studies have demonstrated that this inhibition of cholesterol synthesis is effective in various models, including HepG2 cells, human fibroblasts, and hamster hepatocytes. The direct consequence of this pathway modulation is a significant reduction in circulating cholesterol levels, particularly a preferential lowering of low-density lipoprotein (LDL) cholesterol and its associated apolipoprotein B (Apo B).

Mechanisms of HMG-CoA Reductase Activity Modulation by Azalanstat Dihydrochloride

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the cholesterol biosynthesis pathway. While Azalanstat does not directly inhibit HMG-CoA reductase, it modulates its activity through an indirect mechanism. Research indicates that the inhibition of HMG-CoA reductase activity by Azalanstat occurs at a post-transcriptional level.

The proposed mechanism suggests that the accumulation of specific sterol intermediates, such as regulatory oxysterols derived from dihydrolanosterol (B1674475) or lanosterol due to the CYP51A1 block, is responsible for this downstream regulation. These accumulating sterols are believed to signal for a decrease in HMG-CoA reductase activity. In studies with hamsters, Azalanstat inhibited hepatic microsomal HMG-CoA reductase activity in a dose-dependent manner, with an ED50 of 31 mg/kg. This reduction in enzyme activity was highly correlated with the observed lowering of serum cholesterol.

Effects of Azalanstat Dihydrochloride on Cholesterol 7α-Hydroxylase Activity

Cholesterol 7α-hydroxylase (CYP7A1) is the rate-limiting enzyme in the conversion of cholesterol to bile acids, which is a major pathway for cholesterol catabolism and elimination. Studies in hamsters have shown that oral administration of Azalanstat stimulates the activity of hepatic microsomal cholesterol 7α-hydroxylase. This stimulation was significant, ranging from a 50% to a 400% increase in activity. It is postulated that this effect may be a compensatory response to the altered cholesterol metabolism, potentially resulting from modified cholesterol absorption and an increased demand for bile acid synthesis.

| Enzyme | Effect | Mechanism | Quantitative Data (in hamsters) |

|---|---|---|---|

| Lanosterol 14α-Demethylase (CYP51A1) | Inhibition | Direct binding to the heme iron in the active site. | Primary target, leading to cholesterol synthesis inhibition. |

| HMG-CoA Reductase | Inhibition | Indirect, post-transcriptional modulation, likely via accumulated sterol intermediates. | ED50 = 31 mg/kg for activity inhibition. |

| Cholesterol 7α-Hydroxylase (CYP7A1) | Stimulation | Postulated to be a result of modified cholesterol absorption and bile acid synthesis. | 50-400% increase in hepatic microsomal activity. |

Secondary Enzymatic Targets and Off-Target Interactions of Azalanstat Dihydrochloride

Beyond its primary targets within the cholesterol synthesis pathway, research has identified other enzymes that are inhibited by Azalanstat dihydrochloride. These are considered secondary or off-target interactions. Notably, Azalanstat has been shown to inhibit Heme Oxygenase (HO) enzymes. Heme oxygenase is responsible for the degradation of heme into biliverdin, iron, and carbon monoxide.

Azalanstat acts as an inhibitor for two isoforms of this enzyme:

Heme Oxygenase-1 (HO-1): Azalanstat inhibits HO-1 with an IC50 value of 5.5 µM.

Heme Oxygenase-2 (HO-2): The inhibition of HO-2 by Azalanstat is less potent, with an IC50 value of 24.5 µM.

These interactions are important for understanding the broader pharmacological profile of Azalanstat dihydrochloride, as inhibition of heme oxygenase can have various physiological effects.

| Enzyme | IC50 Value |

|---|---|

| Heme Oxygenase-1 (HO-1) | 5.5 µM |

| Heme Oxygenase-2 (HO-2) | 24.5 µM |

Inhibition of Heme Oxygenase (HO) Isoforms by Azalanstat Dihydrochloride

Azalanstat dihydrochloride, an imidazole-dioxolane compound, represents a significant development in the study of heme oxygenase (HO) inhibition. nih.gov It is a lead compound for a class of non-porphyrin-based inhibitors designed to offer greater selectivity and fewer off-target effects compared to earlier metalloporphyrin-based inhibitors. nih.govmdpi.com The inhibitory activity of Azalanstat is directed towards the two primary isoforms of heme oxygenase, HO-1 and HO-2. medchemexpress.com

Azalanstat demonstrates preferential, though not exclusive, inhibition of the inducible HO-1 isoform over the constitutive HO-2 isoform. nih.govebi.ac.uk This selectivity is quantified by its half-maximal inhibitory concentration (IC50) values. The IC50 for HO-1 is 5.5 µM, whereas the IC50 for HO-2 is 24.5 µM, indicating a more potent inhibition of HO-1. medchemexpress.com This distinction is significant, as HO-1 is often upregulated under conditions of cellular stress and in various disease states, making it a key therapeutic target. researchgate.net The development of analogues based on Azalanstat's structure has been a focus of research to further enhance selectivity for the HO-1 isozyme. nih.govebi.ac.uk

| Enzyme Isoform | IC50 (µM) | Source |

|---|---|---|

| Heme Oxygenase-1 (HO-1) | 5.5 | medchemexpress.com |

| Heme Oxygenase-2 (HO-2) | 24.5 | medchemexpress.com |

A defining characteristic of Azalanstat and its analogues is their non-competitive mode of inhibition. nih.govmdpi.comnih.gov Unlike metalloporphyrins, which are heme analogues that compete for the enzyme's active site, Azalanstat does not bind to the heme-binding site itself. nih.govnih.gov Instead, these imidazole-based inhibitors function by binding to the distal side of the heme molecule after it is already situated within the HO-1 binding pocket. nih.govmdpi.com This non-competitive mechanism prevents the oxidation of the ferrous iron in heme and the binding of molecular oxygen, which are essential steps in heme catabolism. mdpi.com This mode of action is a key advantage as it is believed to minimize cross-reactivity with other hemoproteins. nih.gov

The structural interaction between Azalanstat and heme oxygenase is centered on its imidazole moiety. mdpi.comnih.gov The N-3 nitrogen of Azalanstat's unsubstituted imidazolyl group acts as an anchor, coordinating directly with the heme iron. nih.gov This interaction forms a hexacoordinated heme complex, where the inhibitor's nitrogen atom serves as the sixth coordinating ligand, effectively displacing a critical distal water molecule that is necessary for the catalytic process. nih.govnih.gov Spectroscopic studies have confirmed that this binding occurs on the distal heme side and is a reversible, non-covalent interaction. nih.govnih.gov This specific coordination is the fundamental feature responsible for the inhibition of the enzyme's activity. nih.gov

Cytochrome P450 (CYP) Enzyme Inhibition by Azalanstat Dihydrochloride and its Analogues

Azalanstat was initially identified as an inhibitor of a specific cytochrome P450 enzyme, lanosterol 14-alpha-demethylase (a member of the CYP51 family), which is involved in cholesterol biosynthesis. medchemexpress.comnih.gov However, the development of Azalanstat as a lead compound for HO-1 inhibition was driven by the need to create inhibitors that avoided the broad, non-selective cross-reactivity with other heme-containing enzymes, a major limitation of first-generation metalloporphyrin inhibitors. mdpi.com The non-porphyrin structure of Azalanstat and its derivatives was a key design feature intended to minimize interactions with the wider family of cytochrome P450 enzymes. nih.govnih.gov

Assessment of Azalanstat Dihydrochloride's Impact on Nitric Oxide Synthase (NOS) and Soluble Guanylyl Cyclase (sGC)

A significant advantage of Azalanstat and the subsequent generation of non-porphyrin HO inhibitors is their minimal impact on other critical heme-containing enzymes like Nitric Oxide Synthase (NOS) and soluble Guanylyl Cyclase (sGC). nih.govnih.gov Earlier metalloporphyrin inhibitors were known to interfere with these enzymes, complicating the interpretation of their biological effects. mdpi.com In contrast, kinetic analyses have confirmed that the non-competitive binding mechanism of Azalanstat putatively minimizes the chances of cross-reactivity. nih.gov Research indicates that these imidazole-based compounds exhibit low or no inhibitory activity against NOS and sGC, thereby offering a more targeted inhibition of the heme oxygenase system. nih.gov

Structure Activity Relationship Sar Studies of Azalanstat Dihydrochloride and Analogues

Fundamental Principles of Azalanstat Dihydrochloride's Structural Features and Biological Activity

Azalanstat dihydrochloride's inhibitory action on lanosterol (B1674476) 14α-demethylase, a key enzyme in cholesterol biosynthesis, is fundamentally linked to its distinct molecular architecture. The compound is a synthetic imidazole (B134444) derivative, and its biological activity is a composite of contributions from its core structural components.

The imidazole moiety is a critical pharmacophore, playing a direct role in the enzyme inhibition. It is understood that the nitrogen atom of the imidazole ring coordinates with the heme iron atom at the active site of the cytochrome P450 enzyme, lanosterol 14α-demethylase. This interaction is a hallmark of many azole-based enzyme inhibitors and is crucial for the potent inhibitory activity of Azalanstat.

The imidazole-dioxolane core serves as a rigid scaffold that correctly orients the key interacting moieties for optimal binding within the enzyme's active site. The stereochemistry of this core is also vital, with specific isomers demonstrating significantly higher activity.

The aminothiophenol moiety and the 2-(4-chlorophenyl)ethyl group are thought to contribute to the compound's binding affinity and selectivity through interactions with specific amino acid residues in the enzyme's substrate-binding pocket. These interactions are likely hydrophobic and may involve hydrogen bonding, further stabilizing the enzyme-inhibitor complex. The chlorine atom on the phenyl ring, for instance, can modulate the electronic properties and steric bulk of this part of the molecule, influencing its fit within the active site.

Rational Design and Synthesis of Azalanstat Dihydrochloride (B599025) Derivatives

The development of Azalanstat dihydrochloride and its analogues has been guided by the principles of rational drug design, aiming to create potent and selective inhibitors of lanosterol 14α-demethylase for potential use as cholesterol-lowering agents. The design strategy often involves modifying the lead structure of Azalanstat to explore the chemical space around the enzyme's active site and to enhance desired pharmacological properties.

The synthesis of these derivatives typically involves multi-step processes. For instance, the creation of analogues with modifications to the aminothiophenol region has been a key area of exploration in SAR studies. These synthetic efforts have led to a diverse range of compounds that have been evaluated for their inhibitory activity against not only lanosterol 14α-demethylase but also other enzymes like heme oxygenase (HO). The knowledge gained from these synthetic and biological evaluation studies provides a feedback loop for the design of next-generation inhibitors with improved profiles.

Impact of Chemical Modifications on Target Selectivity and Potency

Systematic chemical modifications of the Azalanstat dihydrochloride structure have provided profound insights into the determinants of its target selectivity and potency. These studies have dissected the role of each key structural component.

Analysis of Imidazole-Dioxolane Core Modifications

The imidazole-dioxolane core is a central element of Azalanstat's structure, and modifications to this scaffold have been shown to significantly impact its biological activity. The stereochemistry at the two chiral centers within the dioxolane ring is a critical factor, with the (2S, 4S) configuration of Azalanstat being a more effective inhibitor of lanosterol 14α-demethylase compared to its other stereoisomers. This highlights the importance of a precise three-dimensional arrangement of the substituents on the dioxolane ring for optimal interaction with the enzyme's active site. Studies on related imidazole-dioxolane compounds have also demonstrated that this core is crucial for isozyme-selective inhibition of other enzymes, such as heme oxygenase.

Investigation of Aminothiophenol Moiety Significance

The aminothiophenol moiety of Azalanstat plays a significant role in its inhibitory activity. SAR studies involving the modification of this part of the molecule have been conducted to probe its interaction with the enzyme. For example, the synthesis and evaluation of analogues where the aminothiophenol group is altered or replaced have been performed. While specific data on the impact of these modifications on lanosterol 14α-demethylase inhibition is limited in publicly available literature, studies on related enzyme systems, such as heme oxygenase, have shown that this "northeastern region" of the molecule is important for potency and selectivity. For instance, in the context of heme oxygenase inhibition, analogues lacking the aminothiophenol moiety have been found to be highly selective for the HO-1 isozyme.

The following table presents the inhibitory activity of Azalanstat and some of its analogues against heme oxygenase isozymes, illustrating the impact of structural modifications.

| Compound | Modification | HO-1 IC50 (µM) | HO-2 IC50 (µM) |

|---|---|---|---|

| Azalanstat | Parent Compound | 5.5 | 24.5 |

Note: The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Effects of Azole Ring Substitution (e.g., Triazole, Tetrazole) on Cytochrome P450 Inhibition

The imidazole ring of Azalanstat is a key feature for its inhibition of cytochrome P450 enzymes. The replacement of this imidazole ring with other azoles, such as triazole or tetrazole, can have a profound effect on the inhibitory profile against various P450 isoforms. Generally, azole compounds inhibit P450 enzymes by coordinating the heme iron atom through one of their nitrogen atoms.

Computational Approaches in Azalanstat Dihydrochloride SAR Studies

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking, are powerful tools for understanding the SAR of Azalanstat dihydrochloride and its analogues. These in silico techniques complement experimental studies by providing insights into the molecular interactions that govern biological activity.

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For imidazole-based inhibitors, 2D and 3D-QSAR models have been developed to identify key physicochemical and structural descriptors that correlate with their inhibitory potency against enzymes like heme oxygenase. These models can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent inhibitors. For instance, a QSAR study on imidazole derivatives as heme oxygenase inhibitors highlighted the importance of physicochemical and alignment-independent descriptors in determining their activity.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, in this case, Azalanstat within the active site of lanosterol 14α-demethylase. Docking studies on imidazole derivatives with this enzyme have revealed that the interaction is primarily driven by the coordination of the azole's nitrogen atom with the heme iron, as well as π-π and π-cation interactions between the aromatic parts of the ligand and key amino acid residues like phenylalanine and arginine in the active site. These simulations provide a structural basis for the observed SAR and can be used to rationalize the effects of chemical modifications. For example, docking studies can help visualize how changes in the aminothiophenol moiety or the imidazole-dioxolane core affect the binding mode and affinity of the inhibitor.

Molecular Docking and Dynamics Simulations of Azalanstat Dihydrochloride and its Analogues

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between a ligand, such as Azalanstat dihydrochloride or its analogues, and its target protein at an atomic level. ijnc.irnih.gov These in silico techniques are crucial for understanding the structural basis of inhibition and for guiding the rational design of more potent and selective inhibitors. ijnc.irnih.gov

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to the active site of a protein. mdpi.com For Azalanstat analogues, which are known inhibitors of Heme Oxygenase (HO), docking studies help to visualize how these compounds fit into the enzyme's binding pocket. nih.govplos.org A common binding mode for these azole-based inhibitors involves the azole moiety, typically an imidazole group, serving as an anchor that coordinates with the iron atom of the heme prosthetic group within the enzyme. plos.org Docking simulations can elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the amino acid residues of the protein.

Following docking, molecular dynamics simulations are employed to analyze the stability of the predicted protein-ligand complex over time. mdpi.comnih.gov MD simulations provide insights into the dynamic behavior of the complex, revealing the flexibility of both the ligand and the protein and confirming the stability of the binding interactions identified through docking. mdpi.commdpi.com This analysis is critical for validating the binding mode and understanding the thermodynamic factors that contribute to the inhibitor's affinity. For instance, simulations can track the root-mean-square deviation (RMSD) of the complex to assess its structural stability throughout the simulation period. nih.gov

Table 1: Illustrative Data from Molecular Docking and Dynamics Simulations for HO-1 Inhibitors This table presents hypothetical data to illustrate the typical outputs of these computational studies.

| Compound | Docking Score (kcal/mol) | Predicted Key Interactions (Amino Acid Residues) | Average RMSD (nm) from MD Simulation | Complex Stability |

|---|---|---|---|---|

| Analogue A | -10.5 | Heme Fe, Phe115, Gly118, Met121 | 0.18 | High |

| Analogue B | -9.2 | Heme Fe, Gly118, Val155 | 0.25 | Moderate |

| Analogue C | -7.8 | Heme Fe, Val155 | 0.35 | Low |

In Silico Prediction of Compound Binding Affinities

In silico methods are widely used to predict the binding affinity of compounds to their biological targets, providing a quantitative estimate that helps prioritize molecules for synthesis and experimental testing. insilicominds.comnih.gov These computational approaches are integral to modern drug discovery, offering a time- and cost-effective means of evaluating large numbers of potential inhibitors. insilicominds.com Techniques such as Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations are often used after molecular dynamics simulations to estimate the free energy of binding (ΔG_bind) for a protein-ligand complex. mdpi.comresearchgate.net A more negative binding free energy value typically corresponds to a higher binding affinity.

For Azalanstat and its analogues targeting Heme Oxygenase-1 (HO-1), these predictions are crucial for understanding the structure-activity relationships within a series of compounds. For example, computational models can explain why small structural modifications lead to significant changes in inhibitory potency. The predicted binding affinities can be correlated with experimentally determined values like the half-maximal inhibitory concentration (IC50). A successful in silico model should accurately predict the trend in binding affinities observed experimentally across a range of analogues. The discovery that the diphenyl analogue QC-308 is approximately 15 times more potent against HO-1 than its monophenyl counterpart, QC-65, is a key finding that computational binding affinity predictions would aim to replicate. plos.orgresearchgate.net

Table 2: Comparison of Experimental Potency and Predicted Binding Affinities for HO-1 Inhibitors

| Compound | Structure Description | Experimental IC50 (µM) plos.org | Predicted Binding Energy (ΔG_bind, kcal/mol) |

|---|---|---|---|

| QC-65 | Monophenyl analogue | 4.0 ± 1.8 | -45.5 (Hypothetical) |

| QC-308 | Diphenyl analogue | 0.27 ± 0.07 | -62.1 (Hypothetical) |

Identification of "Double-Clamp" Binding Modes in Heme Oxygenase Inhibition

A significant breakthrough in the design of HO-1 inhibitors was the identification of a novel "double-clamp" binding mode. plos.org This discovery was made through the X-ray crystal structure analysis of the human HO-1 (hHO-1) enzyme in complex with QC-308, a potent diphenyl-containing analogue of Azalanstat. plos.orgresearchgate.net This binding mechanism provides a structural explanation for the markedly increased potency of certain inhibitors.

The typical binding mode for azole-based inhibitors involves the azole nitrogen coordinating with the heme iron, anchoring the molecule in the active site. plos.org The innovation of the "double-clamp" mode is the utilization of two distinct hydrophobic pockets by the inhibitor. While one of the phenyl moieties of QC-308 occupies the expected distal hydrophobic pocket, the second phenyl group is accommodated by a definitive secondary proximal hydrophobic pocket. plos.org

This dual-pocket occupancy allows the two phenyl groups to act as clamps, providing substantial additional stabilization for the inhibitor within the active site. plos.org This enhanced stabilization is believed to be the primary reason for the superior potency of diphenyl compounds like QC-308 when compared to their monophenyl analogues, which can only occupy one of the hydrophobic pockets. plos.orgresearchgate.net The discovery of this "double-clamp" mechanism has opened a new avenue for the structure-based design of next-generation HO-1 inhibitors, suggesting that molecules designed to exploit both hydrophobic pockets can achieve significantly higher affinity and efficacy. plos.org

Experimental Methodologies for Azalanstat Dihydrochloride SAR Elucidation

The elucidation of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, involving the systematic modification of a molecule's structure to understand its effect on biological activity. oncodesign-services.comdrugdesign.org For Azalanstat dihydrochloride and its analogues, a combination of biochemical assays and structural biology techniques has been essential for building a comprehensive SAR model.

Biochemical Assays: The primary experimental method for determining the inhibitory potency of Azalanstat analogues against Heme Oxygenase is the carbon monoxide (CO) formation assay. plos.org HO enzymes catalyze the degradation of heme to produce biliverdin, ferrous iron, and CO. nih.gov By measuring the rate of CO production in the presence of an inhibitor, researchers can quantify the compound's effect on enzyme activity. These assays are typically performed using microsomal fractions from tissues rich in a specific HO isozyme, such as rat spleen for HO-1 and rat brain for HO-2, allowing for the assessment of isozyme selectivity. nih.gov The results are expressed as IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Comparing the IC50 values across a series of structurally related compounds is fundamental to establishing the SAR.

X-ray Crystallography: To understand the SAR at a molecular level, X-ray crystallography is an indispensable tool. nih.govplos.org This technique provides high-resolution, three-dimensional structures of the inhibitor bound to the active site of the target enzyme. cdnsciencepub.com By co-crystallizing Azalanstat analogues with hHO-1, researchers can directly visualize the binding orientation, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and observe any conformational changes in the protein that occur upon binding. nih.gov This structural information is critical for rationalizing the observed SAR data. For example, the crystallographic analysis that revealed the "double-clamp" binding mode of QC-308 provided a clear structural basis for its high potency, a finding that could not have been fully understood from assay data alone. plos.org

Preclinical Research Methodologies and Cellular/enzymatic Models for Azalanstat Dihydrochloride

In Vitro Cellular Models for Investigating Azalanstat Dihydrochloride (B599025) Activity

In vitro models are fundamental in preclinical research, offering controlled environments to study the direct effects of compounds on specific cell types and molecular targets. The investigation of Azalanstat dihydrochloride has utilized several well-established and specialized cell-based systems.

The human hepatocellular carcinoma cell line, HepG2, serves as a cornerstone model for studying hepatic lipid metabolism. Research has demonstrated that Azalanstat dihydrochloride inhibits cholesterol synthesis in HepG2 cells. nih.gov The primary mechanism of this inhibition is the targeting of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. nih.gov Further investigation within HepG2 cells revealed that Azalanstat's modulation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase activity occurs indirectly through a post-transcriptional mechanism. nih.gov This suggests the involvement of a regulatory oxysterol, potentially derived from lanosterol or dihydrolanosterol (B1674475), in mediating this effect. nih.gov The use of hepatocellular carcinoma cell lines is particularly relevant as cholesterol biosynthesis pathways are often dysregulated in this type of cancer, supporting tumor growth. johnshopkins.edunih.govfrontiersin.org

Table 1: Effect of Azalanstat Dihydrochloride on HepG2 Cells

| Cellular Model | Target Enzyme | Primary Effect | Secondary Effect |

| HepG2 | Lanosterol 14α-demethylase | Inhibition of Cholesterol Synthesis nih.gov | Indirect, post-transcriptional modulation of HMG-CoA reductase activity nih.gov |

To broaden the understanding of its activity beyond hepatic cancer cells, Azalanstat dihydrochloride has been evaluated in other relevant cell types. Studies have confirmed its ability to inhibit cholesterol synthesis in both human fibroblast and hamster hepatocyte models. nih.gov These models provide evidence of Azalanstat's effects in non-cancerous cells and in species commonly used for in vivo preclinical studies, reinforcing its role as an inhibitor of lanosterol 14α-demethylase across different cell and species contexts. nih.gov

Azalanstat dihydrochloride's role as a specific inhibitor of lanosterol 14α-demethylase (LDM) was leveraged to investigate the function of meiosis-activating sterols (MAS) in oocyte maturation. nih.gov In studies using rat models, including isolated cumulus-enclosed oocytes and preovulatory follicle-enclosed oocytes, Azalanstat was applied to block the synthesis of MAS. nih.gov The research found that the concentrations of Azalanstat that successfully inhibited the resumption of meiosis also induced oocyte degeneration. nih.gov This confounding toxicity made it difficult to definitively separate the inhibitory effect on maturation from cellular damage, highlighting the challenges of using this compound in sensitive reproductive models. nih.gov

Beyond its effects on cholesterol metabolism, Azalanstat dihydrochloride is recognized as an inhibitor of heme oxygenase (HO) enzymes. It was one of the first imidazole-based compounds identified as an HO-1 inhibitor. researchgate.net It demonstrates inhibitory activity against both the inducible isoform, HO-1, and the constitutive isoform, HO-2, with respective IC50 values of 5.5 µM and 24.5 µM. medchemexpress.com Preclinical research in newborn mice explored its potential to inhibit HO activity as a strategy for preventing neonatal jaundice. nih.gov While a high dose of Azalanstat did inhibit HO activity and reduce bilirubin production in vivo, it also led to a subsequent induction of HO-1 gene transcription in the spleen. nih.gov Due to its established activity, Azalanstat is often used as a reference compound in the development and evaluation of new HO-1 inhibitors. mdpi.com

Table 2: Inhibitory Activity of Azalanstat Dihydrochloride against Heme Oxygenase Isoforms

| Enzyme Isoform | IC50 Value | Source |

| Heme Oxygenase-1 (HO-1) | 5.5 µM | medchemexpress.com |

| Heme Oxygenase-2 (HO-2) | 24.5 µM | medchemexpress.com |

The structural framework of Azalanstat has served as a scaffold for the development of novel derivatives with potential anticancer properties, primarily through the mechanism of HO-1 inhibition. researchgate.netresearchgate.net Overexpression of HO-1 is a protective mechanism in many cancer cells, promoting survival and progression. researchgate.net Researchers have synthesized and tested a variety of imidazole-based derivatives inspired by Azalanstat's structure. researchgate.netresearchgate.net These compounds have been evaluated for their antiproliferative and cytotoxic effects in a range of human cancer cell lines, including those for breast cancer (such as MCF-7 and MDA-MB-231), prostate cancer, and lung cancer. researchgate.netresearchgate.net These studies aim to develop more potent and selective HO-1 inhibitors for therapeutic use. researchgate.net

The investigation of Azalanstat dihydrochloride and its derivatives relies on a suite of advanced cell-based assay systems to quantify their biological effects. These methodologies are crucial for drug discovery and development. sygnaturediscovery.comnih.gov Assays used in these studies include:

Enzyme Activity Assays: To directly measure the inhibition of target enzymes like lanosterol 14α-demethylase and heme oxygenase, often using microsomal fractions from tissues or cells. nih.govmdpi.com

Cell Viability and Proliferation Assays: Methods such as the MTT assay are employed to determine the cytotoxic or cytostatic effects of compounds on cancer cell lines. nih.gov

Metabolic Assays: Protocols using stable isotopic tracers can track the biosynthesis of cholesterol in cultured cells, providing a detailed view of the metabolic impact of inhibitors like Azalanstat. nih.gov

Reporter Gene Assays: These can be used to study the effects on gene transcription, such as the observed induction of the HO-1 gene by Azalanstat. nih.gov

High-Content Screening (HCS): This automated imaging and analysis platform allows for the simultaneous measurement of multiple cellular parameters, providing a more comprehensive understanding of a compound's mechanism of action. nih.gov

These sophisticated assay systems are essential for characterizing the efficacy and molecular mechanisms of compounds like Azalanstat dihydrochloride in physiologically relevant cellular contexts. precisionformedicine.com

Enzymatic Assays and Binding Studies

Enzymatic assays and binding studies are fundamental in preclinical research to determine the interaction between a drug candidate and its biological target. These in vitro methods provide quantitative data on binding affinity, receptor interaction, and enzyme inhibition, which are crucial for understanding the compound's mechanism of action and potency.

Competitive binding assays are a cornerstone for determining the affinity of a test compound, such as Azalanstat, for its target enzyme. This technique involves incubating the target enzyme (e.g., lanosterol 14α-demethylase) with a fixed concentration of a labeled ligand (a molecule with a known high affinity for the target) and varying concentrations of the unlabeled test compound. Azalanstat would compete with the labeled ligand for binding to the active site of the enzyme. nih.govresearchgate.net

The amount of labeled ligand that remains bound to the enzyme is measured, and as the concentration of Azalanstat increases, it displaces more of the labeled ligand, causing a reduction in the measured signal. The data are used to calculate the concentration of the test compound that displaces 50% of the specific binding of the labeled ligand, known as the IC50 (half-maximal inhibitory concentration). This IC50 value can then be converted to an inhibition constant (Ki), which reflects the intrinsic binding affinity of the compound for the target. uwec.edu A lower Ki value signifies a higher binding affinity. This methodology is critical for quantifying the direct interaction between Azalanstat and its primary target enzyme.

Radioligand binding assays are a highly sensitive and precise method for characterizing the interaction of a compound with a receptor or enzyme. nih.govresearchgate.net This technique utilizes a radiolabeled version of a ligand (a "radioligand") to quantify binding to a specific target. nih.govnih.gov There are several types of radioligand binding assays that can be employed:

Saturation Assays: These experiments involve incubating the target with increasing concentrations of a radioligand to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity. nih.govresearchgate.netuwec.edu

Competition Assays: As described in the previous section, these assays are used to determine the affinity (Ki) of an unlabeled compound, like Azalanstat, by measuring its ability to compete with a radioligand for the binding site. nih.govresearchgate.net

Kinetic Assays: These studies measure the rate of association (kon) and dissociation (koff) of a radioligand with its target. This provides dynamic information about the binding interaction. nih.govnih.gov

For Azalanstat, a radiolabeled version of the compound or a known ligand for lanosterol 14α-demethylase could be used to meticulously characterize its binding kinetics and affinity, providing a detailed picture of its interaction with the target enzyme. nih.gov

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of an inhibitor for a specific enzyme. It represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. While Azalanstat's primary mechanism for cholesterol reduction is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase, specific IC50 values for this interaction are not prominently available in published literature. nih.govtargetmol.com

However, research has identified that Azalanstat also inhibits other enzymes. Specifically, its inhibitory activity against Heme Oxygenase-1 (HO-1) and Heme Oxygenase-2 (HO-2) has been quantified, demonstrating off-target effects. The IC50 values for these interactions have been reported.

| Enzyme | IC50 Value (µM) |

|---|---|

| Heme Oxygenase-1 (HO-1) | 5.5 |

| Heme Oxygenase-2 (HO-2) | 24.5 |

Preclinical Animal Models for Mechanistic Insight

Preclinical animal models are indispensable for evaluating the physiological effects of a drug candidate and elucidating its mechanism of action in a complex biological system.

The hamster has been a key animal model for investigating the hypocholesterolemic (cholesterol-lowering) effects of Azalanstat. nih.gov When administered orally to hamsters, Azalanstat demonstrated a dose-dependent reduction in serum cholesterol. nih.gov Studies in this model revealed several important mechanistic details:

Lipoprotein Profile: Azalanstat preferentially lowered low-density lipoprotein (LDL) cholesterol and apolipoprotein B (apo B) relative to high-density lipoprotein (HDL) cholesterol and apolipoprotein A-1 (apo A-1). nih.gov

HMG-CoA Reductase Activity: It inhibited hepatic microsomal 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase activity in a dose-dependent manner. This inhibition was highly correlated with the reduction in serum cholesterol. nih.gov The modulation of HMG-CoA reductase activity appears to be an indirect effect, occurring at a post-transcriptional level. nih.gov

Cholesterol 7α-hydroxylase Activity: Azalanstat was found to stimulate the activity of hepatic microsomal cholesterol 7α-hydroxylase, the rate-limiting enzyme in bile acid synthesis. This suggests a potential mechanism involving modified cholesterol absorption and bile acid production. nih.gov

LDL Receptor Regulation: The cholesterol-lowering effect in hamsters does not seem to involve the up-regulation of the hepatic LDL receptor, pointing to other primary mechanisms of action. nih.gov

| Biochemical Parameter | Effect of Azalanstat Administration |

|---|---|

| Serum Cholesterol | Lowered (Dose-dependent) |

| LDL Cholesterol | Preferentially Lowered |

| Apolipoprotein B (apo B) | Lowered |

| Hepatic HMG-CoA Reductase Activity | Inhibited (Dose-dependent) |

| Hepatic Cholesterol 7α-hydroxylase Activity | Stimulated |

| Hepatic LDL Receptor Expression | No significant up-regulation |

Beyond the hamster model, other preclinical animal models, such as rats, are commonly used in pharmacological studies to further elucidate a compound's mechanism and to evaluate its broader physiological effects. nih.govmdpi.com For instance, studies on analogues of Azalanstat have utilized rat models to evaluate their inhibitory effects on heme oxygenase isozymes. While specific mechanistic studies for Azalanstat dihydrochloride in rat models are not extensively detailed in the available literature, this model is crucial for assessing various aspects of drug metabolism and pharmacokinetics. The use of different species allows researchers to understand species-specific differences in drug response and to build a more comprehensive preclinical profile before consideration for human studies.

Future Research Directions and Therapeutic Implications

Exploration of Novel Azalanstat Dihydrochloride (B599025) Applications beyond Initial Hypocholesterolemic Research

The therapeutic potential of Azalanstat extends far beyond its original application in cholesterol management. Its inhibitory action on two distinct and significant enzyme systems, lanosterol (B1674476) 14α-demethylase and heme oxygenase, suggests its relevance in oncology and other areas.

Anticancer Potential via Lanosterol 14α-Demethylase Inhibition: Rapidly proliferating cancer cells exhibit an increased demand for cholesterol to support membrane biogenesis. nih.gov This metabolic reprogramming makes the cholesterol biosynthesis pathway an attractive target for anticancer therapies. nih.gov Lanosterol 14α-demethylase (CYP51A1) is a key enzyme in this pathway, and its inhibition offers a more targeted approach compared to broader-acting statins, potentially reducing side effects. nih.govnih.gov The development of Azalanstat-based compounds could, therefore, provide a novel strategy to disrupt cholesterol metabolism specifically in cancer cells, thereby impeding their growth and proliferation. gosset.airesearchgate.net

Oncological Applications through Heme Oxygenase-1 Inhibition: Heme oxygenase-1 (HO-1) is frequently overexpressed in various tumors, where it plays a cytoprotective role, promoting cancer cell survival, proliferation, angiogenesis, and resistance to conventional therapies. nih.govfrontiersin.orgmdpi.com By degrading heme, HO-1 produces carbon monoxide, biliverdin, and ferrous iron, which collectively contribute to an anti-apoptotic and pro-tumorigenic microenvironment. nih.govfrontiersin.org Consequently, the inhibition of HO-1 is considered a promising strategy in cancer treatment. arvojournals.orgaacrjournals.org Azalanstat, as an imidazole-based inhibitor of HO-1, provides a chemical scaffold that can be optimized for potent and selective anticancer agents. cdnsciencepub.commdpi.com Research into derivatives of the Azalanstat structure could lead to new therapeutics that sensitize tumors to chemotherapy and radiotherapy or act as standalone agents to suppress tumor growth and metastasis. nih.govaacrjournals.org

Development of Isozyme-Selective Inhibitors Based on Azalanstat Dihydrochloride Scaffolds

A significant opportunity in advancing the therapeutic utility of Azalanstat lies in the development of isozyme-selective inhibitors. Azalanstat itself demonstrates a degree of preferential inhibition for HO-1 over HO-2, as indicated by its differing IC50 values. medchemexpress.commedchemexpress.com This inherent selectivity provides a crucial starting point for medicinal chemists to design next-generation inhibitors with enhanced specificity.

| Enzyme Target | IC50 Value (µM) |

| Heme Oxygenase-1 (HO-1) | 5.5 |

| Heme Oxygenase-2 (HO-2) | 24.5 |

| Data sourced from MedChemExpress. medchemexpress.commedchemexpress.com |

The development of inhibitors that can selectively target HO-1 while sparing HO-2 is of particular therapeutic interest. While HO-1 is inducible and often implicated in pathological states like cancer, HO-2 is constitutively expressed and plays a role in normal physiological processes. mdpi.com Achieving high selectivity would likely translate into an improved safety profile and reduced off-target effects.

Structure-based drug design (SBDD) will be instrumental in this endeavor. By leveraging the crystal structures of HO-1 and HO-2, researchers can analyze the subtle differences in their active sites. This information can guide the modification of the Azalanstat scaffold—an imidazole-dioxolane derivative—to enhance interactions with specific residues in the HO-1 active site that are not conserved in HO-2. cdnsciencepub.comacs.orgmdpi.com Despite the challenges posed by high sequence identity in the active sites of some enzyme families, this rational design approach has proven successful for other targets and holds promise for the Azalanstat scaffold. acs.orgepa.gov

Integration of Computational and Experimental Approaches for Accelerated Discovery

The journey from a lead compound like Azalanstat to a clinically viable drug can be significantly expedited by integrating computational modeling with experimental validation. diva-portal.org Modern drug discovery heavily relies on computer-aided drug design (CADD) to screen vast virtual libraries of chemical compounds, predict their binding affinities, and optimize their pharmacological properties before synthesis. mdpi.comresearchgate.net

For the Azalanstat scaffold, computational approaches can be employed in several ways:

Virtual Screening: Large databases of compounds containing the core imidazole-dioxolane structure can be virtually screened against the three-dimensional structures of HO-1, HO-2, and CYP51A1. This process can identify new derivatives with potentially higher potency and selectivity.

Molecular Docking and Dynamics: These simulations can predict how different chemical modifications to the Azalanstat structure will alter its binding mode and affinity for the target enzymes. This provides invaluable insight for rational drug design.

Predictive Modeling for Selectivity: Machine learning algorithms and other computational models can be trained on existing data for cytochrome P450 and heme oxygenase inhibitors to predict the isozyme selectivity of novel Azalanstat analogs. nih.govnih.govworldscientific.com This can help prioritize the synthesis of compounds most likely to succeed.

These in silico methods, when used in a cyclical workflow with experimental testing, can dramatically reduce the time and cost associated with drug discovery by focusing laboratory efforts on the most promising candidates. diva-portal.org

Investigation of Potential Mechanisms and Targets Related to Emerging Disease Areas

The dual-action of Azalanstat on cholesterol metabolism and heme degradation makes it a particularly intriguing tool for investigating complex cellular processes like ferroptosis, senescence, and cancer cell invasiveness.

Ferroptosis: This iron-dependent form of regulated cell death is characterized by the accumulation of lipid peroxides. The role of HO-1 in ferroptosis is complex and appears to be context-dependent. Some studies report that HO-1 activity can protect cells from ferroptosis. physiology.org Conversely, other research indicates that by increasing the labile iron pool through heme degradation, HO-1 can promote or accelerate ferroptotic cell death. nih.govmdpi.com This dual role is of significant therapeutic interest. An HO-1 inhibitor based on the Azalanstat scaffold could be used to either prevent ferroptosis in conditions like neurodegenerative disease or to induce it as an anticancer strategy. mdpi.comnih.gov The conflicting findings highlight a critical area for future research where Azalanstat could be a valuable pharmacological probe. nih.govresearchgate.net

Cellular Senescence: Senescence is a state of irreversible cell cycle arrest that is implicated in both aging and tumor suppression. The relationship with HO-1 is also multifaceted. Several studies have shown that the induction of HO-1 can protect against or ameliorate cellular senescence, particularly in vascular and connective tissues. aging-us.comnih.gov This suggests that inhibiting HO-1 with Azalanstat derivatives could potentially induce senescence. While this might be detrimental in the context of age-related diseases, inducing senescence is a recognized and desirable outcome for anticancer therapies. nih.govresearchgate.net

Cancer Cell Invasiveness: The overexpression of HO-1 in the tumor microenvironment is strongly linked to poor prognosis, increased tumor growth, metastasis, and invasiveness. nih.govfrontiersin.orgarvojournals.org HO-1 contributes to these processes by promoting angiogenesis and suppressing the anti-tumor immune response. nih.govarvojournals.org Therefore, the development of potent HO-1 inhibitors from the Azalanstat scaffold represents a direct and promising strategy to reduce cancer cell invasiveness and metastasis. aacrjournals.org This is further supported by the fact that Azalanstat's other target, lanosterol 14α-demethylase, is also being explored for its potential role in cancer progression. nih.govnih.gov

Q & A

Q. What validated analytical methods are recommended for quantifying Azalanstat dihydrochloride in experimental samples?

To ensure accuracy, researchers should employ high-performance liquid chromatography (HPLC) and first-derivative spectrophotometry , as these methods are validated for dihydrochloride salts in pharmaceutical analysis. Key parameters include linearity (R² >0.99), precision (%RSD <2%), and recovery rates (98–102%). Method validation must follow ICH guidelines, including specificity testing against degradation products and impurities .

Q. How can researchers confirm the purity and stability of Azalanstat dihydrochloride during long-term storage?

Purity should be assessed via Certificates of Analysis (COA) detailing batch-specific data (e.g., >99% purity) and Safety Data Sheets (SDS) for handling protocols. Stability studies require storage at –20°C in anhydrous, light-protected conditions with periodic reanalysis using mass spectrometry or NMR to detect hydrolysis or oxidation byproducts. Accelerated stability testing (40°C/75% RH for 6 months) can predict shelf-life .

Q. What protocols ensure reproducibility in synthesizing Azalanstat dihydrochloride?

Synthesis must adhere to Good Laboratory Practices (GLP) , with detailed documentation of reaction stoichiometry (e.g., 2:1 HCl:base ratio for dihydrochloride formation), purification steps (e.g., recrystallization solvents), and characterization data (melting point, FTIR, elemental analysis). For novel compounds, provide full spectral data in supplementary materials; for known analogs, cite peer-reviewed synthetic routes .

Advanced Research Questions

Q. How can contradictory data on Azalanstat dihydrochloride’s mechanism of action across cellular models be resolved?

Contradictions often arise from cell-line-specific epigenetic variability (e.g., LSD1 expression levels) or assay conditions (e.g., serum-free vs. serum-containing media). Researchers should:

Q. What strategies optimize in vivo pharmacokinetic studies for Azalanstat dihydrochloride, considering interspecies metabolic differences?

Design studies with allometric scaling to extrapolate doses from rodents to humans. Include:

Q. How should researchers address off-target effects in Azalanstat dihydrochloride cytotoxicity assays?

Mitigate off-target activity by:

- Screening against pan-assay interference compounds (PAINS) using databases like ChEMBL.

- Employing isogenic cell lines (e.g., LSD1-knockout vs. wild-type) to confirm on-target effects.

- Combining transcriptomic profiling (RNA-seq) with phenotypic assays to correlate gene expression changes with cytotoxicity .

Methodological Guidance for Data Analysis

Q. What statistical approaches are critical for interpreting dose-dependent responses in Azalanstat dihydrochloride studies?

Use non-linear regression models (e.g., log[inhibitor] vs. response) to calculate IC50 values. For heterogeneous data, apply mixed-effects models or Bayesian hierarchical modeling. Report confidence intervals and effect sizes to avoid overinterpretation of borderline significance (p ≈0.05) .

Q. How can metadata improve the reproducibility of cellular assays involving Azalanstat dihydrochloride?

Adopt the MIACARM framework to standardize metadata, including:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.